2,3,4-Trichlorobicyclo[4.2.1]non-3-ene
Description
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene is a chlorinated bicyclic hydrocarbon characterized by a strained [4.2.1] ring system with three chlorine substituents at positions 2, 3, and 4.
Properties
CAS No. |
62307-94-2 |
|---|---|
Molecular Formula |
C9H11Cl3 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2,3,4-trichlorobicyclo[4.2.1]non-3-ene |
InChI |
InChI=1S/C9H11Cl3/c10-7-4-5-1-2-6(3-5)8(11)9(7)12/h5-6,8H,1-4H2 |
InChI Key |
IPCQFKXEPQYOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=C(C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobicyclo[4.2.1]non-3-ene typically involves the chlorination of bicyclo[4.2.1]non-3-ene. One common method is the reaction of bicyclo[4.2.1]non-3-ene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as epoxides or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated bicyclic compounds.
Oxidation Reactions: Products include epoxides, ketones, or other oxidized derivatives.
Scientific Research Applications
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Bicyclo[4.2.1]nonene Derivatives
Structural Analogues: (E)- and (Z)-9-(Bicyclo[4.2.1]non-3-en-9-ylidene)bicyclo[4.2.1]non-3-ene
These isomers share the same bicyclo[4.2.1]non-3-ene framework but feature ylidene substituents (a bridging methylene group between two bicyclic systems). Key differences include:
- Substituents : The target compound has three chlorine atoms, while the ylidene derivatives lack halogens but incorporate extended conjugation.
- Phase Transitions : Data from reveal their phase transition properties:

| Compound | Tm (K) | ΔtransHm (kcal/mol) | Method |
|---|---|---|---|
| (E)-9-(Bicyclo[4.2.1]non-3-en-9-ylidene)bicyclo[4.2.1]non-3-ene | 418 | 12.3 | DSC |
| (Z)-9-(Bicyclo[4.2.1]non-3-en-9-ylidene)bicyclo[4.2.1]non-3-ene | 405 | 11.8 | DSC |
The higher Tm and ΔtransHm of the (E)-isomer suggest greater lattice stability due to stereoelectronic effects. The trichloro derivative’s phase behavior may differ due to chlorine’s electronegativity and steric bulk .
Heteroatom Analogues: 7-Azabicyclo[4.2.1]nonane Derivatives
The replacement of a methylene group with nitrogen (e.g., 7-azabicyclo[4.2.1]nonane) introduces basicity and hydrogen-bonding capacity. For example, such derivatives have been studied for pharmacological activity, contrasting with the trichloro compound’s likely role in catalysis or polymer chemistry .
Comparison with Bicyclo[6.1.0]nonene Derivatives
9,9-Dichlorobicyclo[6.1.0]non-2-ene and non-3-ene
These dichlorinated bicyclo[6.1.0] systems differ in ring size and substituent positions:
- Synthesis and Reactivity: –8 describe their synthesis via iron carbonyl-catalyzed rearrangements. For instance, 9,9-dichlorobicyclo[6.1.0]non-2-ene rearranges to the non-3-ene isomer at 30–35°C in acetone, highlighting positional isomer sensitivity to reaction conditions . In contrast, the trichloro[4.2.1] compound’s stability under similar conditions remains unstudied but may vary due to higher chlorine content and ring strain.
Catalytic Potential of Bicyclic Systems
The trichloro compound’s electron-deficient structure could similarly serve as a Lewis acid catalyst or ionic liquid component if functionalized appropriately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

